![molecular formula C15H17N3O3S B2936652 N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 958843-12-4](/img/structure/B2936652.png)
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is known for its anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Computational and Pharmacological Potential
Research on heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole derivatives, has shown a range of pharmacological potentials. These compounds have been investigated for their binding affinity to various biological targets such as epidermal growth factor receptor (EGFR), tubulin, and enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Studies have demonstrated their moderate inhibitory effects in assays related to toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory activities. This suggests the potential application of N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide in similar pharmacological contexts (M. Faheem, 2018).
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations on related compounds have provided insights into their molecular structure and potential biological effects. These studies help in understanding the intramolecular interactions, charge transfer mechanisms, and binding affinities of compounds, which are critical for their biological activities. Such computational approaches can be applied to this compound to predict its biological relevance and therapeutic potential (A. Viji et al., 2020).
Synthesis and Bioactivity Studies
The synthesis and subsequent bioactivity evaluation of compounds with pyrazole cores have demonstrated their potential in cytotoxicity, tumor-specificity, and enzyme inhibition, particularly against carbonic anhydrase isoforms. This highlights the capacity of such compounds to serve as leads in the development of new therapeutic agents for cancer and other diseases. Investigating this compound within this framework could reveal novel bioactivities (H. Gul et al., 2016).
Corrosion Inhibition
Research into pyrazoline derivatives has shown their effectiveness as corrosion inhibitors, a property that could extend to similar compounds like this compound. These inhibitors work by forming protective layers on metal surfaces, preventing corrosion in acidic environments. This application is particularly relevant in industrial settings where metal preservation is crucial (M. Yadav et al., 2016).
Antimicrobial and Antifungal Agents
The synthesis of novel derivatives targeting antimicrobial and antifungal activities has been a significant area of research. Compounds with structures similar to this compound have shown promising results against various microbial strains, suggesting potential applications in developing new antimicrobial agents (M. Helal et al., 2013).
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-3-14(19)16-15-12-8-22(20)9-13(12)17-18(15)10-4-6-11(21-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXQOHBKEBIHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2,4-dimethyl-5-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzoate](/img/structure/B2936569.png)
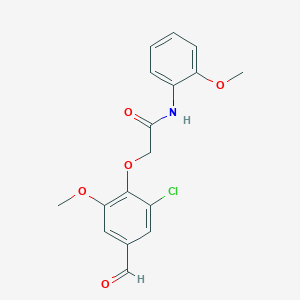
![[(2-Cyanoethyl)(methyl)carbamoyl]formic acid](/img/structure/B2936572.png)
![3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2936573.png)
![3-(Tert-butyl)-2-methyl-6-nitroindeno[3,2-c]pyrazol-4-one](/img/structure/B2936575.png)
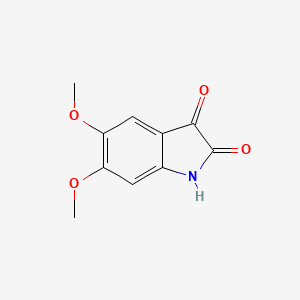
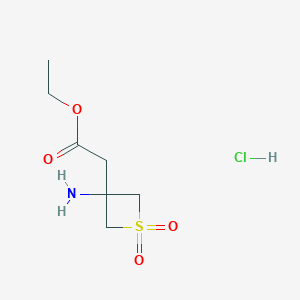
![1-(4-{[(2-Chlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2936579.png)
![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2936581.png)
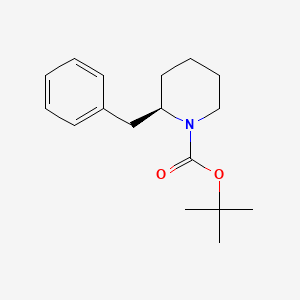
![2-Ethyl-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2936583.png)
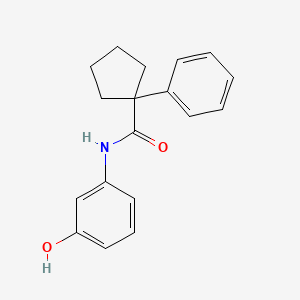
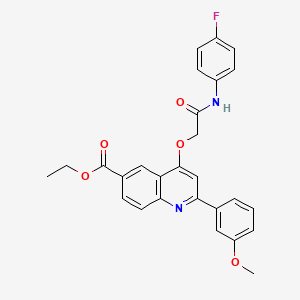
![{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2936592.png)
